![molecular formula C27H25N7O2 B2636279 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920206-86-6](/img/structure/B2636279.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Scientific Research Applications
- The compound’s structure suggests potential as an energetic material. Researchers have synthesized a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using this compound as a starting point .
- Researchers have explored novel derivatives of this compound for their antitumor activities. These derivatives were evaluated against human cancer cell lines in vitro .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 inhibitors. Docking studies suggest interactions that enhance activity .
- The compound’s derivatives exhibit diverse pharmacological effects:
Energetic Materials
Antitumor Activities
LSD1 Inhibitors
Pharmacological Activities
Future Directions
The future directions for research on this compound could include further exploration of its biological and pharmacological activities, given the promising results obtained with similar compounds. Additionally, more detailed studies on its mechanism of action could provide valuable insights for drug discovery and development .
Mechanism of Action
Target of Action
The primary target of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-2-carbonyl)piperazine, is the enzyme phosphodiesterase (PDE). This enzyme plays a crucial role in cellular signaling by regulating the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE, the compound increases the levels of these cyclic nucleotides, leading to various physiological effects .
Mode of Action
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone interacts with its target, phosphodiesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of cAMP and cGMP. As a result, the intracellular concentrations of these cyclic nucleotides increase, leading to enhanced signaling pathways that mediate various biological responses .
Biochemical Pathways
The inhibition of phosphodiesterase by (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone affects several biochemical pathways. Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various target proteins, leading to changes in cellular functions such as muscle relaxation, vasodilation, and anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone include increased levels of cAMP and cGMP, leading to enhanced signaling pathways. This results in physiological effects such as smooth muscle relaxation, vasodilation, and anti-inflammatory responses. These effects make the compound potentially useful in treating conditions like hypertension, erectile dysfunction, and inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may increase its degradation rate. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall efficacy.
: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]
properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O2/c1-2-36-23-11-9-22(10-12-23)34-26-24(30-31-34)25(28-18-29-26)32-13-15-33(16-14-32)27(35)21-8-7-19-5-3-4-6-20(19)17-21/h3-12,17-18H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAXFOOBXYKQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone |
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